molecular formula C15H9F3O3 B1324028 4-Acetoxy-3',4',5'-trifluorobenzophenone CAS No. 890100-39-7

4-Acetoxy-3',4',5'-trifluorobenzophenone

Cat. No. B1324028
M. Wt: 294.22 g/mol
InChI Key: ZOBYKIYSQJJGFV-UHFFFAOYSA-N
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Description

4-Acetoxy-3’,4’,5’-trifluorobenzophenone is a chemical compound that belongs to the family of benzophenones. It has a molecular formula of C15H9F3O3 and a molecular weight of 294.22 g/mol .


Molecular Structure Analysis

The InChI code for 4-Acetoxy-3’,4’,5’-trifluorobenzophenone is 1S/C15H9F3O3/c1-8(19)21-11-4-2-3-9(5-11)15(20)10-6-12(16)14(18)13(17)7-10/h2-7H,1H3 . The Canonical SMILES is CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=C(C(=C2)F)F)F .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Acetoxy-3’,4’,5’-trifluorobenzophenone include a molecular weight of 294.22 g/mol, a computed XLogP3-AA of 3.3, 0 hydrogen bond donor count, 6 hydrogen bond acceptor count, 4 rotatable bond count, an exact mass of 294.05037863 g/mol, a monoisotopic mass of 294.05037863 g/mol, a topological polar surface area of 43.4 Ų, a heavy atom count of 21, and a complexity of 390 .

Scientific Research Applications

  • Photochemical Synthesis and Cyclization : Research has shown that certain benzophenone derivatives, like 2′-Acetoxy-2-hydroxy-5-methoxybenzophenone, can be synthesized through photochemical processes. These compounds exhibit significant transformations upon irradiation, leading to products like 2-methoxyxanthorne. Such photochemical reactions are crucial in the synthesis of complex organic compounds (Diaz-Mondejar & Miranda, 1982).

  • Photolytic and Hydrolytic Studies : A study on a quinol derivative, 4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one, which exhibits anti-tumor activity, showed that it undergoes hydrolysis and photolysis. These processes generate reactive intermediates with selective trapping potential in aqueous environments, demonstrating the complex behavior of similar compounds under different conditions (Wang et al., 2009).

  • Environmental Impact Studies : The metabolism of benzophenone derivatives, like Benzophenone-3, by liver microsomes and their subsequent effect on endocrine-disrupting activity has been a subject of study. This research is vital in understanding the environmental and biological impacts of such compounds, which are commonly used in sunscreens (Watanabe et al., 2015).

  • Synthetic Applications : Studies have explored the synthesis of various benzophenone derivatives for applications in pharmaceuticals and other industries. For instance, the synthesis of 5-(4-Fluorophenylsulfonyloxy)-2-acetamino-nitrobenzene, a raw material for Luxabendazole, an anthelmintic drug, showcases the relevance of these compounds in medicinal chemistry (Li, 2008).

  • Analysis in Environmental Samples : Techniques have been developed for the determination of hydroxylated benzophenone UV absorbers in environmental water samples, highlighting the importance of monitoring these compounds due to their widespread use and potential environmental impact (Negreira et al., 2009).

  • Structural and Conformational Studies : Research has also delved into the structure and properties of various benzophenone derivatives. For example, the study of 4-(4′-acetoxybenzylidene)-2-methyl-5-oxazolone and its derivatives provided insights into their molecular structures, aiding in the understanding of their chemical behavior (Haasbroek et al., 2003).

  • Electrochemical Properties and Applications : Tetrasubstituted Tetraphenylethenes, including derivatives of 4-acetoxy- and 4-benzoyloxyphenyl ethenes, have been synthesized, and their electrochemical properties were investigated. These studies are crucial for applications in material science and electronics (Schreivogel et al., 2006).

  • Photobehavior in Mixed Triplets : The photobehavior of mixed nπ*/ππ* triplets in compounds like 4-methoxybenzophenone was studied for insights into solvent-dependent hydrogen abstraction and protein binding. Such research is significant in photochemistry and photobiology (Jornet et al., 2011).

properties

IUPAC Name

[4-(3,4,5-trifluorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3O3/c1-8(19)21-11-4-2-9(3-5-11)15(20)10-6-12(16)14(18)13(17)7-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBYKIYSQJJGFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641747
Record name 4-(3,4,5-Trifluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetoxy-3',4',5'-trifluorobenzophenone

CAS RN

890100-39-7
Record name 4-(3,4,5-Trifluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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